molecular formula C13H7F4NO2 B6393727 4-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid CAS No. 1261967-79-6

4-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid

Cat. No.: B6393727
CAS No.: 1261967-79-6
M. Wt: 285.19 g/mol
InChI Key: BVTHSOJKIWBBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety

Properties

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-11-8(2-1-3-9(11)13(15,16)17)7-4-5-18-10(6-7)12(19)20/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTHSOJKIWBBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of radical trifluoromethylation, where a trifluoromethyl group is introduced to a phenyl ring through radical intermediates . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinic acid derivatives.

Scientific Research Applications

4-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and other cellular processes, making it a potential antiviral agent. The compound’s effects on metabolic pathways and enzyme activities are also of interest in scientific research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid include other picolinic acid derivatives such as:

Uniqueness

The uniqueness of 4-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid lies in the presence of the fluorine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.

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